N'-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond (C=N). This compound is synthesized by the condensation of a primary amine with an active carbonyl group. Schiff bases have gained significant attention due to their ease of synthesis and their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties .
Preparation Methods
The synthesis of N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the following steps:
Condensation Reaction: The primary amine (4-methylbenzenesulfonohydrazide) reacts with the aldehyde (2-chloro-4-fluorobenzaldehyde) in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to facilitate the formation of the Schiff base.
Chemical Reactions Analysis
N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base into the corresponding amine.
Scientific Research Applications
N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in the treatment of various diseases, including cancer and tuberculosis.
Mechanism of Action
The mechanism of action of N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes, resulting in the antimicrobial or anticancer effects observed .
Comparison with Similar Compounds
N’-(2-Chloro-4-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can be compared with other Schiff bases and sulfonohydrazides:
Schiff Bases: Similar Schiff bases include N’-(2-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide and N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Sulfonohydrazides: Compounds such as 4-Methylbenzenesulfonohydrazide and 4-Chlorobenzenesulfonohydrazide are structurally related but lack the Schiff base functional group.
Properties
IUPAC Name |
N-[(E)-(2-chloro-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWWEAZYAFOWIS-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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